molecular formula C9H5N5O2 B8556211 5-Nitro-2-[1,2,4]triazol-1-yl-benzonitrile

5-Nitro-2-[1,2,4]triazol-1-yl-benzonitrile

Cat. No. B8556211
M. Wt: 215.17 g/mol
InChI Key: OJJFTCVUWYGLOL-UHFFFAOYSA-N
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Patent
US07462600B2

Procedure details

2-Fluoro-5-nitro-benzonitrile (1.0 g, 6.0 mmol) was dissolved in anhydrous DMF (6 mL), then treated with [1,2,4]-triazole (0.46 g, 6.7 mmol), cesium carbonate (2.9 g, 8.9 mmol), and heated (50° C.) overnight. After cooling to RT, the mixture was treated with water and the solid title compound collected by filtration (1.14 g). MS (ESI+) for m/z 216 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[C:4]#[N:5].[NH:13]1[CH:17]=[N:16][CH:15]=[N:14]1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C=O)C>[N+:10]([C:7]1[CH:8]=[CH:9][C:2]([N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)=[C:3]([CH:6]=1)[C:4]#[N:5])([O-:12])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.46 g
Type
reactant
Smiles
N1N=CN=C1
Name
cesium carbonate
Quantity
2.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the solid title compound collected by filtration (1.14 g)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC(=C(C#N)C1)N1N=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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